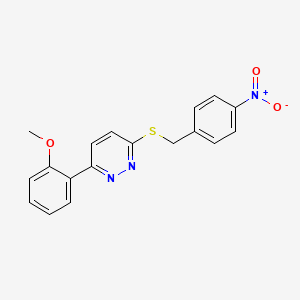

3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is a complex organic compound that features a pyridazine ring substituted with a 2-methoxyphenyl group and a 4-nitrobenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

Introduction of the 2-Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyridazine ring with a 2-methoxyphenyl halide under basic conditions.

Attachment of the 4-Nitrobenzylthio Group: The final step involves the nucleophilic substitution of the pyridazine ring with a 4-nitrobenzylthiol compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe due to its unique structural features.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to its binding affinity to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

3-(2-Methoxyphenyl)-6-((4-aminobenzyl)thio)pyridazine: Similar structure but with an amino group instead of a nitro group.

3-(2-Methoxyphenyl)-6-((4-methylbenzyl)thio)pyridazine: Similar structure but with a methyl group instead of a nitro group.

3-(2-Methoxyphenyl)-6-((4-chlorobenzyl)thio)pyridazine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is unique due to the presence of both a methoxyphenyl group and a nitrobenzylthio group, which confer distinct chemical and biological properties

Biological Activity

3-(2-Methoxyphenyl)-6-((4-nitrobenzyl)thio)pyridazine is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that may confer various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : The pyridazine ring is synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

- Electrophilic Aromatic Substitution : The introduction of the 2-methoxyphenyl group is achieved via electrophilic aromatic substitution using a 2-methoxyphenyl halide under basic conditions.

- Nucleophilic Substitution : Finally, the attachment of the 4-nitrobenzylthio group occurs through nucleophilic substitution with a 4-nitrobenzylthiol compound under acidic or basic conditions.

Antimicrobial Activity

Research indicates that derivatives of pyridazine, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound can inhibit the growth of various pathogens, including bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against several bacterial strains are reported to be low, indicating potent antimicrobial activity. For example, similar compounds in the literature have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition : The compound also exhibits significant antibiofilm activity, reducing biofilm formation more effectively than standard antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to antimicrobial effects.

- Binding Affinity : The methoxyphenyl group may enhance binding affinity to proteins or enzymes involved in bacterial growth and survival.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyridazine derivatives, highlighting their potential therapeutic applications:

-

Antimicrobial Evaluation : A study evaluated various derivatives for their antimicrobial efficacy, revealing that compounds similar to this compound showed promising results against both Gram-positive and Gram-negative bacteria .

Compound Pathogen MIC (μg/mL) A Staphylococcus aureus 0.25 B Escherichia coli 0.5 - Cytotoxicity Studies : Research has shown that related compounds exhibit low cytotoxicity with IC50 values greater than 60 μM, indicating a favorable safety profile for further development .

- Synergistic Effects : Some studies suggest that combining this compound with existing antibiotics can enhance efficacy, lowering the MICs of those antibiotics when used in conjunction .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-6-[(4-nitrophenyl)methylsulfanyl]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-24-17-5-3-2-4-15(17)16-10-11-18(20-19-16)25-12-13-6-8-14(9-7-13)21(22)23/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCDOTCRXRWIRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.